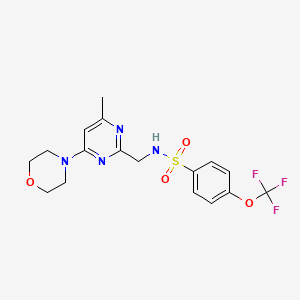
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H19F3N4O3S with a molecular weight of 416.4g/mol. The compound features a pyrimidine ring, a morpholine moiety, and a trifluoromethoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N4O3S |
| Molecular Weight | 416.4g/mol |
| CAS Number | 1798031-98-7 |
This compound primarily acts as an inhibitor of specific kinases involved in various cellular processes. Its mechanism includes:
- Inhibition of Kinase Activity : The compound targets phosphoinositide 3-kinase (PI3K) pathways crucial for cell growth and survival.
- Interaction with Enzymatic Targets : Molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to enzyme active sites through hydrogen and halogen bonding interactions .
Case Studies and Research Findings
- Anticancer Properties : Research indicates that derivatives of similar compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the core structure can enhance potency against various cancer cell lines.
- Inhibitory Effects on COX Enzymes : In vitro studies demonstrated that compounds with similar structures could moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are implicated in inflammation and cancer progression .
- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against breast cancer cell lines (e.g., MCF-7), showing promising results that warrant further investigation into its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine | Contains morpholine and pyrimidine | Potential kinase inhibitor |
| N-(6-(2-amino-pyrimidin-5-yl)-2-morpholinopyrimidin-4-yl)quinolin-3-amine | Similar morpholine-pyrimidine structure | Anticancer properties |
| 5-(2-morpholino-pyrimidin-4-yl)pyrimidin-2-amines | Pyrimidine derivatives with morpholine | Investigated for anti-tumor activity |
These findings underscore the importance of specific functional groups in enhancing biological activity.
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-12-10-16(24-6-8-27-9-7-24)23-15(22-12)11-21-29(25,26)14-4-2-13(3-5-14)28-17(18,19)20/h2-5,10,21H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQCMQWLDLHOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














